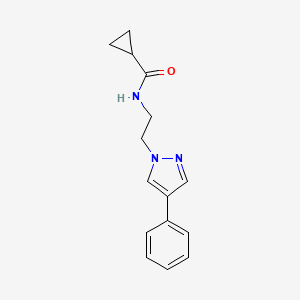
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, also known as PEP005, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PEP005 belongs to a class of compounds called ingenols, which are derived from the sap of the Euphorbia peplus plant.
科学的研究の応用
Catalysis in Organic Synthesis
The pyrazole moiety of this compound can be utilized in the synthesis of NNN pincer palladium(II) complexes . These complexes have shown efficiency in catalyzing Heck coupling reactions . The ability to facilitate such reactions makes this compound valuable for creating complex organic molecules, which can be used in pharmaceuticals and materials science.
Antimicrobial Agents
Compounds containing the pyrazole group have been reported to exhibit antimicrobial properties . This suggests that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide could be a precursor in developing new antimicrobial agents that combat resistant strains of bacteria and other pathogens.
Anti-inflammatory and Analgesic Applications
Pyrazole derivatives are known for their anti-inflammatory and analgesic effects . Research into this compound could lead to the development of new medications that provide relief from pain and inflammation, with potential applications in treating chronic conditions like arthritis.
Anticancer Research
The structural features of pyrazole-containing compounds have been associated with anticancer activity . By studying N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, scientists may discover novel therapeutic agents that can target and inhibit the growth of cancer cells.
Development of Herbicides
Pyrazole compounds have also been found to possess herbicidal properties . This compound could be investigated for its efficacy in controlling weed growth, providing an alternative to current herbicidal chemicals in agriculture.
Antioxidant Properties
The pyrazole ring is known to contribute to antioxidant activity . Research into this compound could yield insights into its capacity to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases.
作用機序
Target of Action
Compounds with similar structures, such as those containing a pyrazole moiety, have been reported to interact with various biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of biological effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . These can include signaling pathways, metabolic pathways, and others. The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.
Pharmacokinetics
The pharmacokinetic properties of a compound can have a significant impact on its bioavailability, efficacy, and safety . Factors that can influence these properties include the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is administered.
Result of Action
The effects of a compound at the molecular and cellular level can be diverse, depending on the specific targets it interacts with and the nature of these interactions .
Action Environment
Environmental factors can significantly influence the behavior of a compound in a biological system . These can include factors such as temperature, pH, the presence of other compounds, and more.
特性
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(13-6-7-13)16-8-9-18-11-14(10-17-18)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDGYXKRLORDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

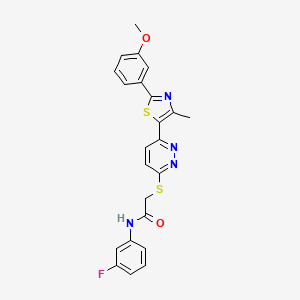
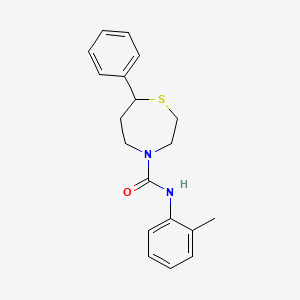

![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)

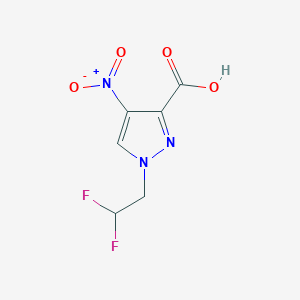
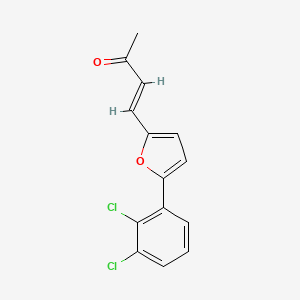

![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)
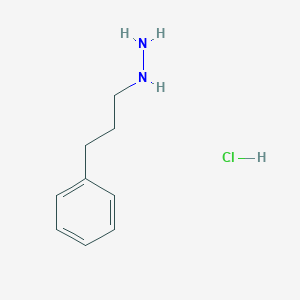


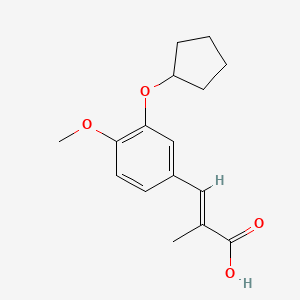
![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)